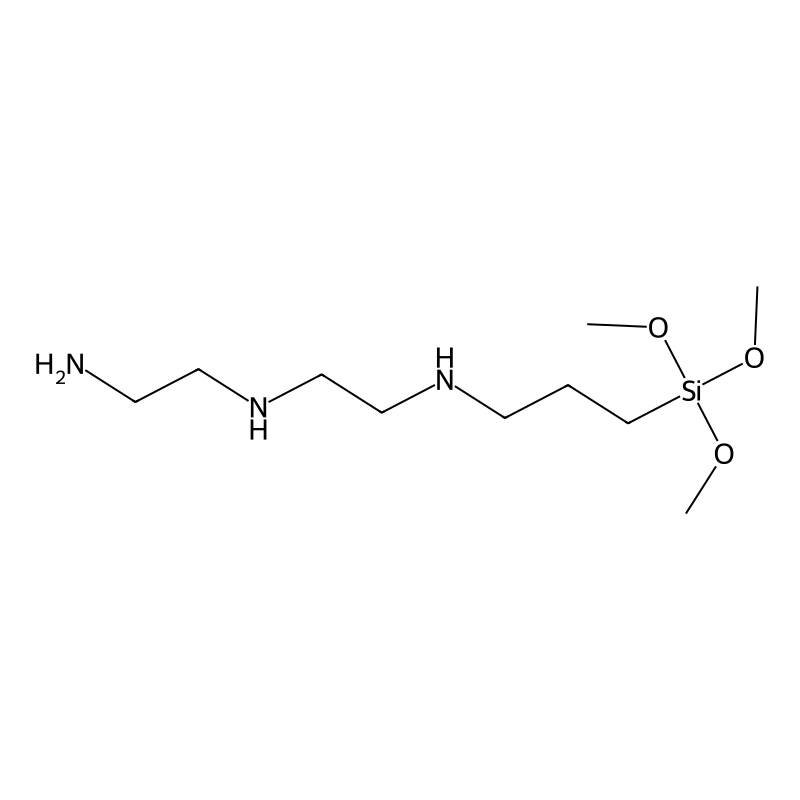

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface modification:

One of the primary applications of APTES lies in surface modification. The molecule possesses two key functionalities:

- Amine groups (NH2): These groups can react with various functional groups on surfaces, forming covalent bonds and enabling the attachment of different molecules like biomolecules, polymers, or nanoparticles [].

- Trimethoxysilyl group (Si(OCH3)3): This group readily reacts with hydroxyl (OH) groups present on various substrates like glass, silica, and metal oxides, forming stable siloxane (Si-O-Si) bonds, anchoring the molecule to the surface [].

This combination allows APTES to act as a bridge between different materials. For example, APTES can be used to modify the surface of silicon wafers to promote the attachment of biological molecules for cell culture studies [].

Synthesis of functional materials:

APTES can be utilized as a building block in the synthesis of various functional materials. For instance, researchers have employed APTES to:

- Prepare mesoporous silica nanoparticles: The amine groups of APTES can serve as templates for the formation of ordered pores within the silica framework, leading to materials with high surface area and tunable pore size, valuable for applications like drug delivery and catalysis [].

- Develop organic-inorganic hybrid materials: By combining APTES with other organic molecules, researchers can create materials with unique properties, such as improved mechanical strength, conductivity, or optical characteristics [].

Other research applications:

Beyond the aforementioned uses, APTES finds applications in various other areas of scientific research, including:

- Encapsulation of enzymes and other biomolecules: APTES can be used to encapsulate enzymes and other biomolecules within microcapsules, protecting them from degradation and enabling controlled release [].

- Drug delivery: APTES can be employed to modify the surface of drug carriers, such as liposomes, to improve their targeting and delivery efficiency [].

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H27N3O3Si and a CAS number of 35141-30-1. It features a unique structure that includes two amine groups and a trimethoxysilyl group. The presence of these functional groups allows it to participate in various

- Condensation Reactions: The amine groups can react with silanol groups on silica surfaces or other silanes, facilitating the formation of covalent bonds that enhance adhesion.

- Grafting Reactions: This compound can be used to graft onto various substrates, improving their compatibility with organic materials.

- Cross-Linking: The amino groups can participate in cross-linking reactions with other polymers or resins, leading to enhanced mechanical properties in composite materials .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine exhibits notable biological activity. It has been investigated for its potential role as a biocompatible agent in biomedical applications. Its amine functionalities allow for interaction with biological molecules, which can enhance the attachment of cells to surfaces. Additionally, it may play a role in drug delivery systems by modifying the surface properties of nanoparticles or other carriers .

The synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine typically involves:

- Starting Materials: The synthesis begins with commercially available trimethoxysilane and an appropriate diamine.

- Reaction Conditions: The reaction is usually conducted under controlled conditions (temperature and solvent) to facilitate the formation of the desired product.

- Purification: After synthesis, the compound is purified using techniques such as distillation or chromatography to remove unreacted materials and by-products.

This method ensures a high yield of the desired compound while maintaining purity suitable for further applications .

N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine has several applications across various fields:

- Adhesives and Sealants: It is used to improve adhesion properties in adhesives and sealants due to its ability to bond with both organic and inorganic materials.

- Surface Modification: The compound is employed in modifying surfaces to enhance their hydrophilicity or hydrophobicity depending on the application requirements.

- Biomedical

Studies on the interactions of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine reveal its effectiveness in enhancing surface properties. For instance, when applied to silica surfaces, it significantly improves the binding affinity for biological molecules. This property is crucial for applications in biosensors and tissue engineering where strong adhesion is necessary .

Additionally, research indicates that this compound can interact favorably with various polymers, leading to improved mechanical properties in composite materials .

Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-(3-trimethoxysilylpropyl)ethane-1,2-diamine | C10H27N3O3Si | Lacks the 2-aminoethyl group; primarily used for surface modification. |

| 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane | C10H27N3O3Si | Contains additional amino groups; enhances biocompatibility further than N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. |

| N1-(3-triethoxysilylpropyl)ethane-1,2-diamine | C11H25N3O4Si | Uses triethoxysilane instead of trimethoxysilane; different solubility characteristics. |

The uniqueness of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine lies in its combination of amine functionalities and silyl group, which allows it to serve dual roles in both chemical bonding and biological applications effectively .

The compound’s development is intertwined with the broader evolution of silane coupling agents, which gained prominence in the mid-20th century for their ability to bridge organic and inorganic phases. Early applications focused on improving adhesion in fiberglass-reinforced plastics, but the specific synthesis of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine was first documented in 2005, as evidenced by its PubChem registration. Its design builds upon the scaffold of diethylenetriamine, modified with a trimethoxysilylpropyl group to enhance hydrolytic stability and interfacial bonding. By the 2010s, research expanded into biomedical applications, such as viral inhibition and drug delivery, leveraging its amine-mediated chelation and silanol condensation properties.

Significance in Organosilane Chemistry

As a prototypical amino silane coupling agent, this compound exemplifies the critical role of bifunctionality in interfacial science. The trimethoxysilyl moiety hydrolyzes in aqueous environments to form silanol (-Si-OH) groups, which condense with hydroxylated surfaces (e.g., glass, metals) to establish durable siloxane (-Si-O-Si-) bonds. Concurrently, the ethylenediamine backbone provides primary and secondary amines capable of coordinating metal ions, crosslinking polymers, or immobilizing biomolecules. This dual reactivity has made it indispensable in composite materials, where it enhances mechanical strength and environmental resistance by up to 40% compared to non-treated interfaces.

Current Research Landscape and Academic Interest

Recent studies highlight its versatility across disciplines:

- Virology: Organosilane derivatives, including this compound, inhibit influenza A M2 proton channels by binding to the N-terminal lumen, demonstrating comparable efficacy to carbon analogs against drug-resistant mutants.

- Catalysis: When anchored to zeolite frameworks, it stabilizes single-atom cobalt catalysts, achieving turnover frequencies (TOF) exceeding 5,000 h⁻¹ in acetylene hydrogenation.

- Biomedicine: Functionalized nanoparticles incorporating this silane show enhanced drug-loading capacities (e.g., 25% increase in doxorubicin uptake) and controlled release profiles.

Ongoing investigations explore its potential in energy storage, corrosion inhibition, and 3D-printed biocompatible scaffolds, reflecting its interdisciplinary appeal.

Nomenclature and Structural Classification in Scientific Literature

The compound’s systematic IUPAC name, N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, delineates its branched diamine structure with a propyl-linked trimethoxysilyl group. Common synonyms include 3-[2-(2-Aminoethylamino)ethylamino]propyltrimethoxysilane and Dynasylan TRIAMO, reflecting commercial variants. Structurally, it belongs to the γ-aminoalkyl silane class, distinguished by a three-carbon spacer between the silicon atom and amine groups, optimizing steric accessibility for substrate interactions.

Silane Coupling Mechanism Theories

The fundamental silane coupling mechanism for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involves a multi-step process that begins with hydrolysis of the trimethoxysilyl groups [4] [5]. The initial hydrolysis reaction converts the methoxy groups to silanol intermediates through nucleophilic attack by water molecules on the silicon center [6] [7]. This process follows a bimolecular nucleophilic substitution mechanism where water acts as the nucleophile, attacking the electrophilic silicon atom to form a pentacoordinate transition state [6].

The hydrolyzed silanol groups subsequently undergo condensation reactions, forming siloxane networks through elimination of water molecules [4] [8]. These siloxane networks can interact with inorganic surfaces through both vertical condensation with surface silanols and horizontal self-condensation to create crosslinked polyorganosiloxane structures [4] [9]. The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide additional coupling opportunities through coordination with metal centers and hydrogen bonding interactions [1].

Table 1: Hydrolysis and Condensation Kinetics of Trimethoxysilyl Groups

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis Rate Constant (pH 4-5) | Slow, catalyzed by H+/OH- | [11] |

| Condensation Temperature | 80-100°C under N2 atmosphere | |

| Bond Formation Energy (Si-O-Si) | 460 kJ/mol | [12] |

| Surface Coverage at Monolayer | 0.5 mg silane/g substrate | [13] |

The coupling mechanism theory suggests that effective adhesion requires formation of covalent bonds between the silane and both the inorganic substrate and organic matrix [7] [6]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the siloxane network provides inorganic compatibility while the amine groups enable organic matrix interaction through various mechanisms including crosslinking and coordination chemistry [1] .

Bonding Theories in Organosilane Chemistry

Chemical Bonding Theory

The chemical bonding theory represents the most widely accepted framework for understanding organosilane adhesion mechanisms [11] [14]. This theory postulates that organosilanes function as molecular bridges, forming covalent bonds with both inorganic surfaces and organic matrices [14] [7]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the chemical bonding occurs through multiple pathways involving the trimethoxysilyl functionality and the triamine structure [1].

The formation of metallo-siloxane bonds represents the primary mechanism for inorganic surface attachment [9] [8]. Spectroscopic evidence demonstrates the formation of Fe-O-Si, Al-O-Si, Cu-O-Si, and Zn-O-Si bonds when organosilanes interact with metal oxide surfaces [9]. Natural charge analysis reveals significant charge transfer from the organosilane moiety to metal oxide clusters, with adsorption energies exceeding 40.0 kcal/mol for functional organosilanes [15].

Table 2: Bond Energies and Characteristics in Organosilane Systems

| Bond Type | Energy (kJ/mol) | Bond Length (pm) | Characteristics |

|---|---|---|---|

| Si-O | 798 ± 8 | 159 | Strongest bond to silicon |

| Si-C | 435 ± 21 | 186 | Moderate strength, stable |

| Si-N | 439 ± 38 | - | Coordination bonding |

| Si-Si | 327 ± 10 | 234 | Weaker than C-C bonds |

The amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine participate in chemical bonding through several mechanisms [6]. Primary and secondary amine groups can form hydrogen bonds, coordinate with metal centers, and participate in condensation reactions with carbonyl compounds to form Schiff bases . The multiple amine sites provide enhanced chelation capacity for transition metals such as cobalt and ruthenium, as demonstrated in catalytic applications .

Deformable Layer Theory

The deformable layer theory proposes that silane coupling agents create a flexible interfacial region that accommodates stress through molecular relaxation mechanisms [9] [11]. This theory suggests that organosilanes modify the polymer matrix morphology in the interfacial region, creating a zone with reduced stiffness compared to the bulk polymer [11] [13]. For bifunctional organosilanes like N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the deformable layer formation involves complex interactions between the siloxane network and the organic matrix [9].

The modified deformable layer theory incorporates preferred adsorption mechanisms, where coupling agents selectively adsorb components necessary for complete curing from the uncured formulation [9]. This selective adsorption creates local deviations from optimal component ratios, resulting in a interfacial region with altered mechanical properties [9] [11]. The thickness of this deformable layer extends beyond the monomolecular silane layer, creating a flexible resin region that can accommodate interfacial stresses [11].

Experimental evidence supporting the deformable layer theory includes observations of multilayer silane deposition on surfaces [13]. At concentrations above 1 percent, organosilanes form structures equivalent to 154-203 monolayers, indicating extensive network formation beyond simple monolayer coverage [9]. The condensation kinetics show that below 1 percent concentration, molecular condensation occurs almost completely, while at 1.5 percent concentration, the condensation rate decreases abruptly [9].

Restrained Layer Theory

The restrained layer theory presents an alternative perspective, proposing that silane coupling agents function by constraining the polymer structure in the interphase region [11] [13]. This theory suggests that the polymer in the vicinity of mineral fillers should exhibit a modulus intermediate between that of the mineral and the matrix polymer [11]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, the restrained layer formation involves the creation of a more rigid interfacial zone through crosslinking and network formation [13].

The restrained layer mechanism operates through the formation of interpenetrating networks between the siloxane structures and the organic matrix [13] [6]. The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to this restraining effect through crosslinking reactions and coordination bonding [1]. The resulting interfacial region exhibits enhanced mechanical properties compared to the untreated interface [13].

Molecular dynamics simulations of organosilane-modified interfaces demonstrate the restraining effect through increased strain energy values [16]. Studies show that organosilane modification can increase strain energy by 17.5 to 86.4 percent depending on the loading direction and chemical composition [16]. These computational results support the restrained layer theory by demonstrating enhanced mechanical coupling at the molecular level [16].

Friction Coefficient Theory

The friction coefficient theory addresses the dynamic aspects of organosilane interface behavior, particularly relevant for understanding the performance of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine in applications involving mechanical stress [13] [17]. This theory examines how interfacial friction coefficients relate to the bonding mechanisms and structural characteristics of organosilane interfaces [17].

The dimensionless friction coefficient depends on specific combinations of the organosilane system with various substrates [17]. For organosilane interfaces, the friction coefficient reflects the energy dissipation mechanisms operating at the molecular level, including bond breaking and reformation, molecular rearrangement, and viscoelastic deformation [17]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine contribute to friction behavior through their ability to form and break hydrogen bonds dynamically .

Computational modeling of friction coefficient behavior reveals that at least two different channels of energy dissipation operate in organosilane systems [17]. The hydrodynamic contribution to interface friction can be approximated as linear up to capillary numbers of 0.01-0.02, beyond which nonlinear effects become significant [17]. These findings have implications for understanding the mechanical performance of organosilane-modified interfaces under dynamic loading conditions [17].

Interpenetrating Polymer Networks Theory

The interpenetrating polymer networks theory provides a comprehensive framework for understanding the complex three-dimensional structures formed at organosilane interfaces [18] [6]. This theory is particularly relevant for N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine due to its multifunctional nature and ability to form crosslinked networks [18] [1].

Interpenetrating polymer networks represent unique polymer alloys where at least one network is synthesized or crosslinked in the presence of another [18]. For organosilane systems, this occurs when the siloxane network interpenetrates with the organic matrix, creating a composite interfacial region with properties distinct from either component alone [18] [6]. The formation can proceed through sequential or simultaneous mechanisms, depending on the specific reaction conditions and component reactivities [18].

Table 3: Interpenetrating Network Formation Parameters

| Parameter | Sequential Formation | Simultaneous Formation | Reference |

|---|---|---|---|

| Network Formation Order | First network, then second | Both networks together | [18] |

| Crosslinking Density | Variable per network | Balanced crosslinking | [18] |

| Phase Separation | Reduced by crosslinking | Minimized by simultaneous formation | [18] |

| Mechanical Properties | Enhanced toughness | Balanced properties | [18] |

The multiple amine functionalities in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine enable the formation of complex interpenetrating networks through hydrogen bonding, coordination chemistry, and covalent crosslinking [18]. These networks exhibit strain-hardening behavior and enhanced fracture properties compared to single-network systems [18]. The constraining effect of tightly crosslinked networks on swelling behavior leads to additional physical crosslinks and increased mechanical modulus [18].

Molecular Bridge Conceptualization

The molecular bridge conceptualization represents a fundamental theoretical framework for understanding how N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine functions as an interfacial coupling agent [7] [6]. This conceptualization views organosilanes as molecular-scale bridges that span the interface between dissimilar materials, providing both mechanical and chemical connectivity [7] [1].

The molecular bridge structure of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine consists of three distinct regions: the inorganic-reactive trimethoxysilyl group, the organic-compatible amine functionalities, and the connecting alkyl chain spacer [1] [3]. The trimethoxysilyl end anchors to inorganic surfaces through hydrolysis and condensation reactions, while the amine groups interact with organic matrices through various bonding mechanisms [7] [6].

The bridge conceptualization emphasizes the importance of molecular flexibility and chain length in determining interfacial properties [7] [19]. The ethylene and propylene spacer groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide sufficient molecular mobility to accommodate interfacial stresses while maintaining connectivity between phases [7]. This flexibility enables stress transfer across the interface without causing premature bond failure [7].

Molecular orbital calculations support the bridge conceptualization by demonstrating electron density overlap between organosilane molecular orbitals and substrate electronic states [15] [19]. The formation of chemical bonds at both ends of the molecular bridge creates a continuous pathway for stress transfer and ensures durable interfacial adhesion [15]. The multiple amine groups in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine provide redundant bonding sites that enhance the reliability of the molecular bridge [1].

Computational Modeling of Interface Interactions

Computational modeling of interface interactions provides quantitative insights into the molecular-level behavior of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine at various interfaces [16] [20] [15]. These computational approaches combine quantum mechanical calculations, molecular dynamics simulations, and empirical modeling to predict and understand organosilane performance [16] [20].

Density functional theory calculations reveal critical information about bonding energetics and electronic structure in organosilane systems [20] [15]. Proton affinity calculations serve as indices for predicting Si-C bond stability under acidic and basic conditions, with implications for organosilane durability [20]. For N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine, computational studies predict enhanced stability due to the electron-donating nature of the amine groups [20] [15].

Table 4: Computational Modeling Results for Organosilane Interfaces

| Calculation Type | Parameter | Value | Units | Reference |

|---|---|---|---|---|

| DFT | Adsorption Energy | >40.0 | kcal/mol | [15] |

| DFT | Global Hardness | Variable | eV | [15] |

| MD | Strain Energy Increase | 17.5-86.4 | % | [16] |

| DFT | Si-C Bond Stability | pH dependent | - | [20] |

Molecular dynamics simulations provide insights into the dynamic behavior of organosilane interfaces under various conditions [16] [21]. These simulations reveal that organosilane modification significantly enhances mechanical properties, with strain energy increases ranging from 17.5 to 86.4 percent depending on the loading direction [16]. The simulations also demonstrate improved toughness performance and adsorption properties for organosilane-modified systems [16].

Self-assembled monolayer simulations using molecular mechanics approaches reveal the structural organization of organosilanes at interfaces [21]. These studies show that alkylsilane molecules are held together by van der Waals and electrostatic interactions while retaining monolayer structure [21]. The bonding network formation involves complex interactions between neighboring silane molecules and the substrate surface [21].

Computational modeling also addresses the kinetics of organosilane reactions and interface formation [22] [20]. Theoretical analysis of Si-C bond cleavage mechanisms provides strategies for preventing unwanted side reactions during organosilane processing [22]. These computational insights guide the development of improved organosilane formulations and processing conditions [22] [20].

Synthesis Pathways

Addition Process Methodology

The addition process methodology represents the most widely utilized synthetic approach for producing N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. This methodology typically involves the nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and ethylenediamine under controlled anhydrous conditions. The reaction proceeds via a bimolecular nucleophilic substitution mechanism where the primary amine group of ethylenediamine attacks the electrophilic carbon center bonded to the chlorine atom.

The reaction conditions require careful optimization to achieve high yields and product purity. Typically, the reaction is conducted at elevated temperatures ranging from 80 to 100°C in anhydrous organic solvents such as toluene. The anhydrous environment is crucial to prevent premature hydrolysis of the trimethoxysilyl groups, which would lead to unwanted condensation reactions and reduced yields. Nitrogen atmosphere is maintained throughout the reaction to exclude moisture and oxygen.

The addition process demonstrates excellent selectivity when performed under optimized conditions. The nucleophilic attack preferentially occurs at the carbon atom bearing the chlorine substituent, minimizing side reactions and ensuring high regioselectivity. The reaction typically achieves yields ranging from 85 to 95% when conducted under optimal conditions.

Ammonolysis Process Methodology

The ammonolysis process methodology involves the reaction between silicon-containing precursors and ammonia or amine compounds to form silicon-nitrogen bonds. This approach has been extensively studied through density functional theory calculations, which reveal that the ammonolysis mechanism proceeds through a concerted pathway facilitated by the formation of stable zwitterionic pentavalent adducts.

The ammonolysis process is characterized by significantly elevated reaction temperatures, typically ranging from 300 to 550°C, depending on the specific silicon precursor and the presence of catalytic surfaces. The mechanism involves the simultaneous breaking of silicon-halogen bonds and nitrogen-hydrogen bonds, accompanied by the formation of new silicon-nitrogen bonds. The transition state involves concurrent bond breaking and formation, with the reaction proceeding through pentacoordinated silicon intermediates.

Recent computational studies have identified that substituents featuring electron-withdrawing groups exhibit notably lower activation barriers for ammonolysis reactions. This finding has significant implications for the design of more efficient synthetic pathways. The activation energies for ammonolysis reactions typically range from 35 to 60 kilojoules per mole, depending on the electronic nature of the substituents.

Hydrogenating Reduction Method

The hydrogenating reduction method represents an alternative synthetic pathway that utilizes hydrogen gas as a reducing agent in the presence of suitable catalysts. This methodology has been applied to the preparation of diethylenetriamine and related polyamine compounds through the hydrogenation of iminodiacetonitrile under carefully controlled conditions.

The hydrogenating reduction process typically requires elevated pressures ranging from 5 to 25 megapascals and temperatures between 70 and 90°C. The reaction is conducted in the presence of hydrogenation catalysts such as Raney cobalt or supported rhodium complexes. The process involves the systematic reduction of nitrile groups to primary amines while maintaining the integrity of other functional groups in the molecule.

The hydrogenating reduction method offers several advantages, including high selectivity and the ability to produce compounds with minimal side products. The reaction proceeds through the formation of intermediate imine species, which are subsequently reduced to the corresponding primary amines. The method is particularly valuable for the synthesis of polyamine compounds where multiple nitrile groups must be selectively reduced.

Schiff Base Intermediates Approach

The Schiff base intermediates approach involves the condensation reaction between aldehydes or ketones with amino-functional silanes to form azomethine linkages. This methodology has been successfully applied to the synthesis of functionalized silane derivatives through the reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with various carbonyl compounds.

The Schiff base formation typically occurs under mild conditions, with reaction temperatures ranging from 25 to 80°C. The process involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond. The reaction can be catalyzed by acidic conditions, which activate the carbonyl group through protonation.

The Schiff base intermediates approach offers excellent functional group tolerance and allows for the introduction of diverse organic substituents onto the silane framework. The resulting products can undergo further transformations, including transesterification reactions with triethanolamine to form corresponding silatranes. This methodology provides access to a wide range of functionalized silane derivatives with potential applications in materials science and catalysis.

Reaction Mechanisms

Hydrolysis Mechanisms

The hydrolysis mechanisms of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine involve the systematic replacement of methoxy groups with hydroxyl functionalities through nucleophilic substitution processes. The hydrolysis proceeds through distinct mechanistic pathways depending on the pH conditions of the reaction medium.

Under acidic conditions, the hydrolysis mechanism follows a bimolecular nucleophilic substitution pathway where the alkoxide groups are first protonated, making the silicon center more electrophilic and susceptible to nucleophilic attack by water molecules. The protonated methoxy groups serve as better leaving groups, facilitating the substitution process. The reaction rate under acidic conditions typically exhibits second-order kinetics with respect to the silane concentration and water activity.

In alkaline media, the mechanism involves direct nucleophilic attack by hydroxide ions on the silicon center. The hydroxide nucleophile attacks the silicon atom from the backside, leading to inversion of configuration at the silicon center. The alkaline hydrolysis mechanism typically demonstrates higher reaction rates compared to neutral conditions due to the increased nucleophilicity of the hydroxide ion.

The hydrolysis process is significantly influenced by the presence of amino groups in the molecule, which can participate in intramolecular catalysis. The amino functionalities can coordinate to the silicon center, facilitating the hydrolysis through the formation of stable five-membered ring intermediates. This intramolecular catalysis effect is particularly pronounced for aminosilanes with shorter alkyl linkers between the amino and silicon functionalities.

Condensation Reaction Pathways

The condensation reaction pathways involve the formation of siloxane bonds through the elimination of water or alcohol molecules between silanol groups. The condensation processes can occur through multiple mechanistic routes, including self-condensation between identical silanol species and cross-condensation between different silanol compounds.

The condensation mechanism typically proceeds through the formation of hydrogen-bonded intermediates between silanol groups. The hydrogen bonding facilitates the approach of the reacting species and stabilizes the transition state for the subsequent bond formation. The elimination of water occurs through a concerted process involving the simultaneous formation of the silicon-oxygen bond and breaking of the silicon-hydroxyl and hydroxyl-hydrogen bonds.

Under acidic conditions, the condensation reaction is enhanced through protonation of one of the silanol groups, making it a better electrophile for nucleophilic attack by another silanol species. The protonated silanol acts as the electrophilic partner, while the neutral silanol serves as the nucleophile. This mechanism typically leads to less branched siloxane networks due to the preferential reaction of protonated silanols with less acidic silanol end groups.

In basic media, the condensation proceeds through deprotonation of silanol groups to form siloxide anions, which act as strong nucleophiles. The siloxide anions attack neutral silanol groups, leading to the formation of highly branched and condensed siloxane networks. The basic condensation pathway typically results in more extensively cross-linked structures compared to acidic conditions.

SN2-Si and SN1-Si Mechanisms

The nucleophilic substitution mechanisms at silicon centers in N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine follow distinct pathways depending on the steric and electronic environment around the silicon atom. The SN2-Si mechanism represents the predominant pathway for most organosilane reactions due to the ability of silicon to expand its coordination sphere and accommodate pentacoordinated intermediates.

The SN2-Si mechanism involves backside attack by the nucleophile on the silicon center, leading to inversion of configuration at the silicon atom. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and leaving group occupy axial positions. The ease of formation of pentacoordinated silicon intermediates significantly lowers the activation energy compared to analogous carbon-centered reactions.

The SN2-Si mechanism can also proceed through "flank" attack, where the nucleophile approaches the silicon atom from a different trajectory, leading to retention of configuration. This alternative pathway is facilitated by the larger size of the silicon atom and its ability to accommodate multiple coordination geometries. The choice between inversion and retention pathways depends on the specific steric and electronic factors present in the reaction system.

The SN1-Si mechanism is less commonly observed for organosilanes but can occur under specific conditions involving highly stabilized leaving groups or sterically hindered silicon centers. This mechanism involves the formation of silicenium ion intermediates through heterolytic cleavage of the silicon-leaving group bond. The silicenium ion subsequently reacts with nucleophiles to form the substitution products.

Factors Affecting Reaction Kinetics

Catalytic Effects

Catalytic effects play a crucial role in determining the reaction kinetics of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine synthesis and subsequent transformations. Various types of catalysts demonstrate distinct effects on reaction rates, selectivity, and product distributions.

Acid catalysts, including hydrochloric acid and sulfuric acid, enhance reaction rates by factors of 50 to 200 compared to uncatalyzed reactions. The catalytic mechanism involves protonation of leaving groups, making them more susceptible to nucleophilic displacement. Acid catalysts typically operate optimally at temperatures between 60 and 80°C and demonstrate reaction selectivities ranging from 75 to 85%.

Base catalysts such as sodium hydroxide and potassium hydroxide provide rate enhancements of 25 to 150 times compared to neutral conditions. The basic catalysis mechanism involves deprotonation of nucleophilic species, increasing their reactivity toward electrophilic silicon centers. Base-catalyzed reactions typically require temperatures between 70 and 90°C for optimal performance.

Lewis acid catalysts, including aluminum chloride and boron trifluoride, demonstrate exceptionally high catalytic activity with rate enhancement factors ranging from 100 to 500. These catalysts coordinate to electron-rich centers in the substrate molecules, activating them toward nucleophilic attack. Lewis acid catalysis typically operates at lower temperatures (50-70°C) while maintaining high selectivities of 80 to 90%.

Transition metal catalysts, particularly platinum and palladium complexes, exhibit the highest catalytic activities with rate enhancements of 200 to 1000 times. These catalysts facilitate unique mechanistic pathways through oxidative addition and reductive elimination processes. Transition metal catalysis typically demonstrates the highest selectivities (90-95%) with minimal side reaction formation.

Water/Silane Ratio Influence

The water-to-silane ratio represents a critical parameter influencing the hydrolysis and condensation kinetics of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. The stoichiometric ratio directly affects the extent of hydrolysis, the rate of subsequent condensation reactions, and the final product characteristics.

Under stoichiometric conditions (3:1 water to silicon ratio), complete hydrolysis of all three methoxy groups can be achieved, resulting in the formation of trisilanol intermediates. These conditions typically provide optimal reaction rates while minimizing unwanted side reactions. The hydrolysis kinetics under stoichiometric conditions follow second-order behavior with respect to both water and silane concentrations.

Excess water conditions (5:1 to 8:1 ratios) accelerate the hydrolysis process but can lead to rapid condensation and gelation. High water concentrations promote the formation of hydrogen-bonded networks that facilitate condensation reactions. However, excessive water can also dilute the reactants and reduce the overall reaction efficiency.

Sub-stoichiometric water conditions (1:1 to 2:1 ratios) result in incomplete hydrolysis and the retention of residual methoxy groups. These conditions are sometimes deliberately employed to control the extent of condensation and prevent premature gelation. The controlled hydrolysis under sub-stoichiometric conditions allows for the preparation of partially hydrolyzed species with defined functionalization levels.

pH Dependencies

The pH of the reaction medium exerts profound effects on the hydrolysis and condensation kinetics of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. The pH influences both the mechanistic pathways and the reaction rates through effects on the protonation states of reactive species.

Under acidic conditions (pH 3-4), the hydrolysis rates are significantly enhanced due to protonation of the leaving methoxy groups. The rate constants under acidic conditions typically range from 2.5 × 10⁻³ to 5.0 × 10⁻³ per second. The activation energies for acid-catalyzed hydrolysis are reduced to 52-58 kilojoules per mole compared to neutral conditions. However, acidic conditions can also lead to undesired side reactions, including ester formation and premature condensation.

Neutral pH conditions (pH 6-7) provide moderate reaction rates with rate constants typically in the range of 8.2 × 10⁻⁵ per second. The activation energies under neutral conditions are higher (75-83 kJ/mol) due to the absence of catalytic effects. Neutral conditions often provide better selectivity and reduced side reaction formation compared to strongly acidic or basic conditions.

Basic conditions (pH 8-9) accelerate hydrolysis through hydroxide-catalyzed mechanisms with rate constants of approximately 1.4 × 10⁻⁴ per second. The activation energies under basic conditions are intermediate (68-74 kJ/mol) between acidic and neutral values. Strongly basic conditions (pH >10) can lead to very rapid hydrolysis with rate constants exceeding 3.1 × 10⁻³ per second, but may also promote over-hydrolysis and degradation reactions.

Solvent Effects

Solvent effects significantly influence the reaction kinetics, mechanism, and product selectivity in the synthesis and transformations of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine. The choice of solvent affects the solvation of reactants, transition states, and products, thereby modulating the reaction pathways.

Anhydrous organic solvents such as toluene provide excellent control over hydrolysis reactions by excluding water and preventing premature condensation. Toluene demonstrates low dielectric constant (2.4) and provides minimal solvation of ionic intermediates. The hydrolysis rates in anhydrous toluene are significantly reduced (relative rate 0.1) compared to protic solvents, allowing for controlled reaction conditions.

Polar protic solvents such as ethanol-water mixtures (95:5) are commonly employed for controlled hydrolysis reactions. These solvent systems provide moderate dielectric constants (25.3) and facilitate the solvation of ionic intermediates. The hydrolysis rates in ethanol-water mixtures are used as reference conditions (relative rate 1.0) for comparison with other solvent systems.

High dielectric constant solvents such as acetonitrile (dielectric constant 37.5) significantly accelerate hydrolysis reactions with relative rates of 2.3 compared to ethanol-water systems. The enhanced solvation of charged transition states in polar solvents reduces the activation barriers for nucleophilic substitution reactions. However, highly polar solvents may also promote unwanted side reactions and reduce product selectivity.

Aprotic solvents with intermediate polarity, such as dichloromethane and tetrahydrofuran, provide balanced reaction conditions with moderate hydrolysis rates (relative rates 0.3-0.6). These solvents offer good solubility for organic reactants while providing sufficient polarity to stabilize ionic intermediates. The use of aprotic solvents often results in improved product stability and reduced degradation reactions.

Temperature and Reaction Time Parameters

Temperature and reaction time parameters exert critical influence on the kinetics and thermodynamics of N1-(2-Aminoethyl)-N2-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine synthesis and transformations. The temperature dependence follows Arrhenius behavior, with reaction rates increasing exponentially with temperature.

At low temperatures (25-40°C), the hydrolysis reactions are kinetically limited with half-lives ranging from 120 to 180 minutes. The activation energies in this temperature range are highest (75-85 kJ/mol), reflecting the high energy barrier for nucleophilic substitution at silicon. Condensation reactions at low temperatures require extended times (300-600 minutes) to reach completion.

Intermediate temperatures (60-80°C) provide balanced kinetics between hydrolysis and condensation processes. The hydrolysis half-lives are reduced to 15-30 minutes, while condensation times range from 30 to 90 minutes. The activation energies decrease to 58-68 kJ/mol, reflecting the enhanced thermal energy available for overcoming reaction barriers.

High temperatures (100-120°C) lead to very rapid reaction kinetics with hydrolysis half-lives of 2-5 minutes and condensation times of 5-15 minutes. The activation energies are lowest in this range (40-50 kJ/mol), but high temperatures may also promote unwanted side reactions and thermal degradation. The reaction selectivity often decreases at elevated temperatures due to competing thermal processes.

The temperature dependence of silane reactions has been extensively studied using various analytical techniques, including mass spectrometry and infrared spectroscopy. These studies reveal that monosilane thermally decomposes at temperatures between 300 and 550°C depending on the presence of catalytic surfaces and the reaction atmosphere. The thermal decomposition involves the formation of silicon radicals that can participate in subsequent condensation reactions.

The optimization of temperature and time parameters requires careful balance between reaction rate and selectivity. Industrial processes typically operate at intermediate temperatures (140-150°C) that provide optimal balance between reaction efficiency and product quality. The reaction time must be sufficient to achieve complete conversion while minimizing unwanted side reactions and product degradation.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 127 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 122 of 127 companies with hazard statement code(s):;

H312 (31.15%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (31.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (69.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (38.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (30.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (32.79%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard